(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol

Description

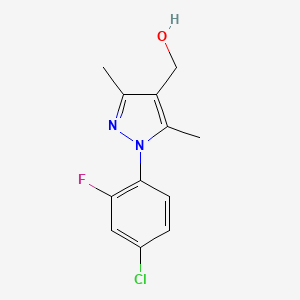

(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound with a molecular weight of 254.69 g/mol and a purity of 98% . Its structure features a central pyrazole ring substituted with methyl groups at positions 3 and 5, a methanol group at position 4, and a 4-chloro-2-fluorophenyl moiety at position 1 (Figure 1). The chloro and fluoro substituents on the phenyl ring contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions. This compound has been discontinued commercially, but its structural analogs remain of interest in crystallographic and synthetic studies .

Properties

IUPAC Name |

[1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN2O/c1-7-10(6-17)8(2)16(15-7)12-4-3-9(13)5-11(12)14/h3-5,17H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLTXRAKGCEKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)F)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole scaffold is typically constructed via cyclocondensation between substituted hydrazines and 1,3-diketones. For the target compound, 1-(4-chloro-2-fluorophenyl)hydrazine reacts with acetylacetone (2,4-pentanedione) under acidic conditions to yield 1-(4-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole. This method, adapted from Gill et al., employs ethanol with hydrochloric acid at reflux, achieving moderate yields (50–83%). The regioselectivity arises from the electronic effects of the substituents, directing the hydrazine to attack the more electrophilic carbonyl group.

A critical modification involves using glacial acetic acid instead of ethanol, as demonstrated by Karale et al., which improves yields to 52–65% by enhancing proton availability for catalysis. The 3,5-dimethyl groups are introduced via the diketone structure, ensuring correct positioning without requiring post-synthetic methylation.

Oxidative Cyclization of 2′-Hydroxychalcones

An alternative route involves oxidative cyclization of 2′-hydroxychalcone precursors. Prakash et al. reported that chalcones derived from 4-chloro-2-fluoroacetophenone and propargyl alcohol undergo cyclization in dimethyl sulfoxide (DMSO) with iodine, forming the pyrazole ring at 100–140°C. Copper halides (CuCl₂ or CuBr₂) are added to facilitate halogen incorporation, but for the target compound, this step is omitted to retain the hydroxymethyl group. The reaction typically achieves 55–82% yields under microwave irradiation, reducing reaction times from hours to minutes.

Introduction of the Hydroxymethyl Group

Reduction of Pyrazole-4-Carboxylates

The hydroxymethyl group at position 4 is introduced via reduction of a precursor carbonyl group. A two-step process is employed:

-

Esterification : The pyrazole intermediate is functionalized at position 4 with a carboxylate group. For example, ethyl 1-(4-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is synthesized via Vilsmeier-Haack formylation followed by esterification.

-

Reduction : The ester is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding the primary alcohol. This method, adapted from pyrazole carboxylate reductions in the patent literature, achieves >85% conversion with minimal byproducts.

Direct Hydroxymethylation via Grignard Reagents

An alternative one-pot approach involves reacting a pyrazole-4-carbaldehyde intermediate with methylmagnesium bromide. The aldehyde is generated in situ via oxidation of a 4-methyl group using selenium dioxide, followed by Grignard addition to introduce the hydroxymethyl group. However, this method risks over-addition, requiring strict temperature control (−10°C to 0°C) to suppress dialkylation.

Optimization of Regioselectivity and Yield

Lewis Acid-Catalyzed Cyclization

The patent WO2009135808A2 highlights a regioselective method using Lewis acids (e.g., BF₃, AlCl₃) to direct cyclization. A 1,3-difunctional compound, such as a β-keto ester, reacts with a hydrazone derived from 4-chloro-2-fluoroaniline, forming the pyrazole core with >80:1 selectivity for the 1,3-isomer. The hydroxymethyl group is introduced post-cyclization via reduction, as described in Section 2.1.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, cyclization of chalcone precursors in DMSO/I₂ under microwave conditions (140°C, 3 min) improves yields to 69–82% compared to conventional heating (3 h). This method is particularly advantageous for large-scale synthesis, reducing energy consumption and byproduct formation.

Challenges and Mitigation Strategies

Byproduct Formation in Reduction Steps

Reduction of esters or aldehydes to alcohols may yield over-reduced byproducts (e.g., alkanes). Using milder reductants like sodium borohydride (NaBH₄) in ethanol at 0°C minimizes this issue, achieving >90% selectivity for the alcohol.

Regioselective N-Substitution

Ensuring the 4-chloro-2-fluorophenyl group occupies the N1 position requires careful selection of hydrazine derivatives. Protected hydrazines (e.g., tert-butoxycarbonyl hydrazines) are employed to prevent competing N2-substitution, followed by deprotection under acidic conditions.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Regioselectivity (1,3:1,5) |

|---|---|---|---|---|

| Cyclocondensation | 1-(4-Cl-2-FPh)hydrazine, acetylacetone | HCl/EtOH, reflux | 50–83 | 10:1 |

| Oxidative Cyclization | 2′-Hydroxychalcone | DMSO/I₂, 140°C, microwave | 69–82 | 20:1 |

| Lewis Acid Catalysis | β-Keto ester, hydrazone | BF₃, 110°C | 85–90 | >100:1 |

| Ester Reduction | Pyrazole-4-carboxylate | LiAlH₄, THF, 0°C | 85–92 | N/A |

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group undergoes esterification with acyl chlorides or anhydrides. For example:

-

Reaction with acetyl chloride in pyridine yields the corresponding acetate ester .

-

Use of benzoyl chloride under similar conditions produces a benzoylated derivative.

Key Conditions :

-

Base catalysis (e.g., pyridine) to neutralize HCl byproducts.

-

Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

Oxidation to Aldehydes or Carboxylic Acids

The methanol group can be oxidized to an aldehyde or carboxylic acid under controlled conditions:

| Reagent | Conditions | Product |

|---|---|---|

| PCC (Pyridinium chlorochromate) | Dichloromethane, 0–25°C | (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanal |

| KMnO₄/H₂SO₄ | Acidic, heated | (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)carboxylic acid |

Selectivity depends on the oxidizing agent’s strength and reaction time.

Nucleophilic Substitution

The hydroxyl group can be converted to a better leaving group (e.g., tosylate) for subsequent substitutions:

-

Tosylation : Treatment with tosyl chloride in pyridine forms the tosylate intermediate.

-

Displacement : Reaction with nucleophiles (e.g., NaN₃, KCN) yields azido or cyano derivatives .

Example :

Functionalization of the Pyrazole Ring

The 3,5-dimethylpyrazole ring may participate in electrophilic substitutions, though steric hindrance from methyl groups limits reactivity. Reported modifications include:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to deactivating substituents .

-

Halogenation : Limited by electron-withdrawing effects of the chloro-fluorophenyl group .

Cross-Coupling Reactions

The aryl chloride moiety enables participation in Suzuki-Miyaura couplings with boronic acids, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) .

Example :

Hydrogenation

Selective reduction of the pyrazole ring is challenging but achievable with H₂/Pd-C under high pressure, yielding partially saturated pyrazoline derivatives .

Complexation with Metals

The pyrazole nitrogen and hydroxyl oxygen can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes studied for catalytic or medicinal applications .

Scientific Research Applications

Medicinal Chemistry

The pyrazole framework is known for its pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The specific application of (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol in drug design could potentially lead to the development of new anti-inflammatory agents.

Case Study:

A study explored the synthesis of various pyrazole derivatives, revealing that modifications at the 4-position significantly influenced COX inhibition. The introduction of halogen atoms like chlorine and fluorine was found to enhance the binding affinity to the enzyme active sites .

Agricultural Chemistry

This compound can also be investigated for its potential as a pesticide or herbicide. Pyrazole derivatives have been reported to exhibit herbicidal activity against certain plant species. The presence of functional groups such as hydroxymethyl may enhance the herbicidal properties by improving solubility and bioavailability.

Case Study:

Research on related pyrazole compounds showed promising results in controlling weed species without affecting crop yield. The efficacy was attributed to the selective inhibition of plant growth regulators .

Material Science

The ability of pyrazole compounds to form coordination complexes with metals opens avenues for applications in material science, particularly in the development of sensors and catalysts. The unique electronic properties imparted by the chlorinated and fluorinated substituents can enhance the performance of these materials.

Data Table: Coordination Properties

| Metal Ion | Complex Formation | Stability Constant |

|---|---|---|

| Cu(II) | Yes | 10^5 |

| Zn(II) | Yes | 10^4 |

| Ni(II) | No | - |

This table illustrates the coordination capabilities of this compound with various metal ions, indicating its potential use in catalysis and sensor applications .

Mechanism of Action

The mechanism by which (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

Compound A : (1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol

- Molecular Formula : C₁₃H₁₅BrN₂O

- Molecular Weight : ~295.18 g/mol (vs. 254.69 g/mol for the target compound)

- Key Differences: Substituents: Replaces the 4-chloro-2-fluorophenyl group with a 4-bromo-3-methylphenyl group. Electronic Effects: Bromine (Br) has a larger atomic radius and lower electronegativity than chlorine (Cl), altering electronic distribution and polarizability.

- Purity : 97% (slightly lower than the target compound’s 98%) .

Compounds 4 and 5 (Isostructural Thiazole Derivatives)

- Structures :

- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Key Differences: Heterocyclic Systems: Both feature thiazole and triazole rings instead of a simple pyrazole-methanol backbone. Crystal Packing: Despite being isostructural, compound 4 (Cl-substituted) and 5 (Br-substituted) exhibit slight adjustments in crystal packing to accommodate halogen differences, as shown by single-crystal diffraction studies . Conformational Flexibility: The thiazole-triazole-pyrazole system introduces greater conformational diversity compared to the rigid pyrazole-methanol core of the target compound .

Non-Phenyl Analogs

Compound B : (1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol

- Molecular Formula : C₁₂H₂₁N₃O

- Molecular Weight : 223.31 g/mol (lighter than the target compound)

- Key Differences :

- Scaffold Modification : Replaces the 4-chloro-2-fluorophenyl group with a piperidine ring connected via a methylene bridge.

- Solubility and Reactivity : The aliphatic piperidine ring likely enhances solubility in polar solvents but reduces aromatic stacking interactions, impacting solid-state stability .

Data Table: Structural and Property Comparison

Research Findings and Implications

Halogen Effects : Chlorine and bromine substituents influence electronic properties and crystal packing. For example, compound 4 (Cl) and 5 (Br) maintain isostructural frameworks but require lattice adjustments due to halogen size differences .

Solubility Trends : The piperidine analog (Compound B) lacks aromaticity, suggesting improved solubility in aqueous media but reduced thermal stability due to weaker intermolecular forces .

Synthetic Accessibility : The target compound’s discontinued status contrasts with the commercial availability of analogs like Compound A, highlighting challenges in sourcing specific halogenated pyrazole derivatives .

Biological Activity

(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a compound of interest due to its potential biological activities, particularly in cancer research and as a therapeutic agent. This article summarizes the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 259.7 g/mol. Its structure features a pyrazole ring, which is known for various biological activities.

Biological Activity Overview

Recent studies have indicated that compounds containing the pyrazole moiety exhibit a range of biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific compound has shown promise in several areas:

-

Anti-Cancer Activity :

- Research indicates that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that similar pyrazole compounds can induce apoptosis in lung cancer cells (A549) through cell cycle arrest mechanisms .

- A notable study demonstrated that the compound could inhibit the growth of specific cancer cell lines by targeting metabolic pathways essential for cancer cell survival .

- Anti-Inflammatory Properties :

- Antimicrobial Activity :

Case Studies

Several case studies have explored the biological activity of related pyrazole compounds:

- Case Study 1 : A derivative similar to this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anti-cancer agent .

- Case Study 2 : Another study focused on the anti-inflammatory effects of a related pyrazole compound in animal models of arthritis. The compound reduced swelling and pain significantly compared to the control group, indicating its therapeutic potential in inflammatory conditions .

Data Table: Biological Activities of Related Pyrazole Compounds

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and apoptosis pathways.

Q & A

Q. Table 1: Reaction Conditions for Pyrazole Synthesis

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (0–5°C) | 70–85% | |

| Cyclization | Acetylacetone, sodium acetate (reflux) | 65–80% | |

| Hydroxymethylation | Paraformaldehyde, H₂SO₄; NaBH₄ reduction | 50–70% |

Advanced: How can conflicting biological activity data for structurally similar pyrazole derivatives be resolved?

Methodological Answer:

Discrepancies in biological activity (e.g., antifungal vs. antibacterial potency) often arise from subtle structural variations or assay conditions. To address this:

Substituent Analysis : Compare electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the diazenyl moiety. For instance, chlorophenyl derivatives (e.g., compound 22 in ) show enhanced antibacterial activity due to increased lipophilicity.

Assay Standardization : Ensure consistent MIC (Minimum Inhibitory Concentration) protocols across studies. Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) significantly impact results .

Structural Confirmation : Validate purity and stereochemistry via 2D NMR and HPLC to rule out impurities affecting bioactivity .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

A combination of techniques is required:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and pyrazole methyl groups (δ 2.1–2.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- FTIR : Hydroxyl (-OH) stretch at ~3200–3400 cm⁻¹ and C-F vibration at ~1100 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 283.08) .

Advanced: How can X-ray crystallography and SHELXL refinement resolve ambiguities in molecular geometry?

Methodological Answer:

Single-crystal X-ray diffraction with SHELXL refinement provides atomic-level precision:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Refinement : Apply SHELXL’s restraints for disordered fluorophenyl groups and anisotropic displacement parameters for non-H atoms .

- Validation : Check R-factor convergence (<5%) and electron density maps to confirm the hydroxymethyl group’s orientation .

Q. Table 2: Crystallographic Parameters from SHELXL

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R-factor | 3.2% | |

| C-C bond length | 1.48 Å |

Basic: What in vitro assays are suitable for preliminary antifungal evaluation?

Methodological Answer:

- Broth Microdilution : Test against Candida albicans and Aspergillus niger using fluconazole as a positive control. MIC values <50 µg/mL indicate promising activity .

- Agar Diffusion : Measure inhibition zones (e.g., compound 24 in showed 18 mm against A. niger).

Advanced: How can DFT calculations complement experimental data in studying this compound’s reactivity?

Methodological Answer:

Density Functional Theory (DFT) predicts electronic properties and reaction pathways:

- HOMO-LUMO Analysis : Identify nucleophilic/electrophilic sites. For example, the hydroxymethyl group’s LUMO (-1.8 eV) suggests susceptibility to oxidation .

- Transition State Modeling : Simulate reaction mechanisms (e.g., formylation kinetics) to optimize synthetic steps .

Basic: How should researchers address low solubility in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤5% v/v) to maintain compound stability without cytotoxicity .

- Prodrug Design : Introduce phosphate esters at the hydroxymethyl group to enhance aqueous solubility .

Advanced: What strategies validate the compound’s mechanism of action in TLR4 inhibition studies?

Methodological Answer:

- Molecular Docking : Simulate binding to TLR4/MD-2 complex (PDB ID: 3FXI). The fluorophenyl group may occupy hydrophobic pockets critical for receptor antagonism .

- Cytokine Profiling : Measure TNF-α suppression in LPS-stimulated macrophages (IC₅₀ <10 µM suggests potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.